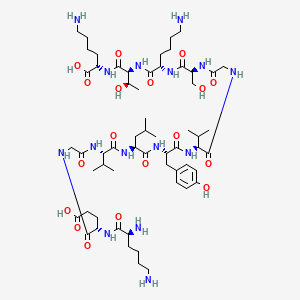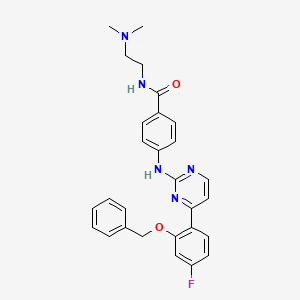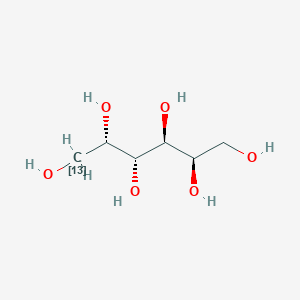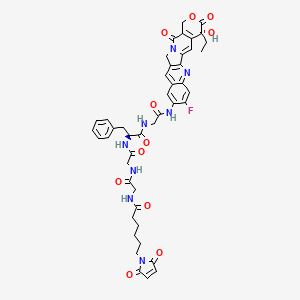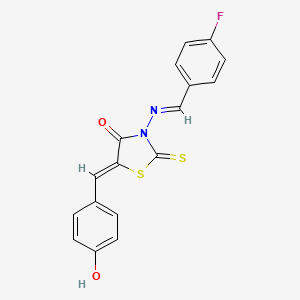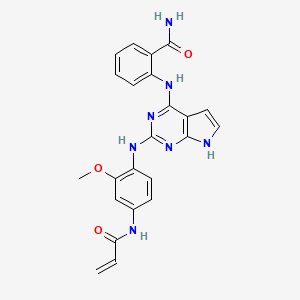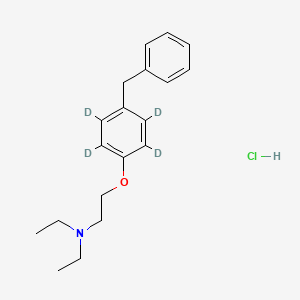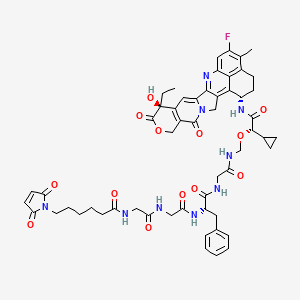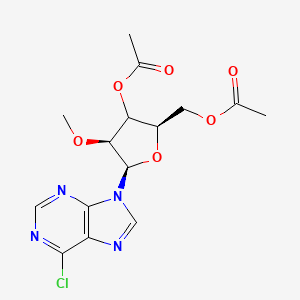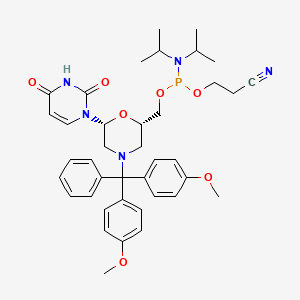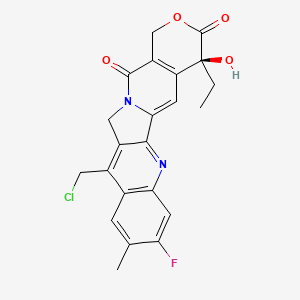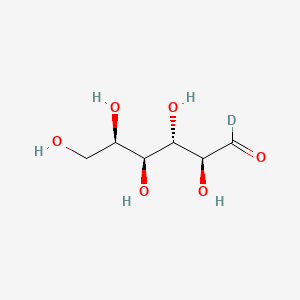
D-(+)-Talose-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Talose-d1: is a rare aldohexose sugar, which is an epimer of D-galactose It is a stereoisomer of D-talose, differing in the configuration around one specific carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-(+)-Talose-d1 can be synthesized from D-galactose through a series of chemical reactions involving epimerization. This process typically involves the use of strong bases and specific catalysts to achieve the desired stereochemical configuration.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of D-galactose to this compound under controlled conditions.
Industrial Production Methods:
Fermentation: Industrial production may involve microbial fermentation processes where genetically engineered microorganisms are used to produce this compound from simpler sugars.
Chemical Catalysis: Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-(+)-Talose-d1 can undergo oxidation reactions to form corresponding aldonic acids.
Reduction: Reduction of this compound can yield alditols, such as talitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Aldonic Acids: Formed through oxidation.
Alditols: Formed through reduction.
Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Metabolic Studies: Used in studies to understand carbohydrate metabolism and enzyme specificity.
Cell Culture Media: Incorporated into cell culture media to study the effects of rare sugars on cell growth and differentiation.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique properties.
Diagnostics: Used in diagnostic assays to detect specific enzymes or metabolic disorders.
Industry:
Food Industry: Potential use as a low-calorie sweetener or functional food ingredient.
Biotechnology: Used in the production of bio-based materials and biopolymers.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: D-(+)-Talose-d1 interacts with specific enzymes involved in carbohydrate metabolism, altering their activity and specificity.
Cell Signaling: May influence cell signaling pathways by acting as a ligand for certain receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
D-Galactose: An epimer of D-(+)-Talose-d1, differing in the configuration around one carbon atom.
D-Allose: Another rare aldohexose sugar with similar structural properties.
D-Mannose: A stereoisomer with different biological functions and applications.
Uniqueness:
Structural Configuration: The unique stereochemical configuration of this compound sets it apart from other similar compounds.
Biological Activity: Its specific interactions with enzymes and metabolic pathways make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-SXTXTPHOSA-N |
Isomerische SMILES |
[2H]C(=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


